N-(4-oxo-1,3-benzothiazin-2-yl)acetamide
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Overview
Description
N-(4-oxo-1,3-benzothiazin-2-yl)acetamide is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1,3-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-oxo-1,3-benzothiazin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1,3-benzothiazin-2-yl)benzamide: This compound has a benzamide group instead of an acetamide group.
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-hydroxyacetamide: This compound has a hydroxyacetamide group.
Uniqueness
N-(4-oxo-1,3-benzothiazin-2-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-(4-oxo-1,3-benzothiazin-2-yl)acetamide |
InChI |
InChI=1S/C10H8N2O2S/c1-6(13)11-10-12-9(14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,11,12,13,14) |
InChI Key |
IWJVWMRNUZDTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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